Atn-161 (Ac-PHSCN-NH2) is a synthetic, five-amino acid, capped peptide derived from the synergy region of fibronectin []. Its chemical name is N-acetyl-proline-histidine-serine-cysteine-asparagine-amide []. Atn-161 is classified as an integrin-binding peptide with particular affinity for the β subunit of several integrins, including α5β1 and αvβ3 [, , ]. These integrins play crucial roles in cell adhesion, migration, proliferation, and angiogenesis, processes that are often dysregulated in cancer and other diseases. As a result, Atn-161 has been investigated for its potential anti-tumor, anti-angiogenic, and anti-metastatic properties [].
ATN-161 (chemical formula C23H35N9O8S) is a five-amino acid peptide with a molecular weight of 597.65 g/mol. Its sequence is Ac-PHSCN-NH2, where the cysteine residue replaces an arginine in the original fibronectin sequence (PHSCN). This modification enhances its pharmaceutical properties, making it a potent antagonist of integrin α5β1, which is implicated in angiogenesis and tumor metastasis .
The synthesis of ATN-161 has been accomplished using both solution-phase and solid-phase methodologies. The specific synthesis method involves:
The synthesis parameters include:
ATN-161's molecular structure consists of five amino acids arranged in a specific sequence that allows it to interact selectively with integrins. The modifications made to the original fibronectin sequence enhance its binding affinity and specificity towards integrin receptors. Key structural features include:
The three-dimensional conformation of ATN-161 allows it to effectively engage with the integrin binding sites, influencing downstream signaling pathways associated with cell adhesion and migration.
ATN-161 primarily acts through non-covalent interactions with integrins, inhibiting their function without blocking integrin-dependent adhesion directly. Key reactions include:
These interactions lead to a reduction in cell migration and proliferation, particularly in tumor cells.
The mechanism of action for ATN-161 involves its role as an antagonist of integrin α5β1. By binding to this receptor, ATN-161 inhibits integrin-mediated signaling pathways crucial for:
Research indicates that ATN-161 may also exhibit a U-shaped dose-response curve, suggesting that lower doses may be more effective than higher doses in certain contexts . This characteristic complicates dose determination but highlights the importance of biomarker identification for optimizing therapeutic outcomes.
ATN-161 exhibits several notable physical and chemical properties:
These properties make ATN-161 suitable for clinical applications, particularly in oncology.
ATN-161 has demonstrated significant potential across various scientific applications:
ATN-161 (Ac-PHSCN-NH₂) distinguishes itself from classical integrin inhibitors through its non-RGD (non-Arg-Gly-Asp) binding motif. Unlike RGD-based antagonists (e.g., cilengitide) that target the ligand-binding pocket of integrins, ATN-161 binds to the β-subunit of integrins, specifically interacting with the N-terminus of the β1 domain [1] [5]. This unique binding interface enables selective inhibition of α5β1 and αvβ3 integrins—key regulators of tumor progression—without affecting RGD-dependent integrins (e.g., αIIbβ3) critical for platelet function [1] [4]. Molecular dynamics simulations confirm that ATN-161 stabilizes integrins in an inactive conformation by forming a disulfide bridge with cysteine residues in the β-subunit, thereby preventing conformational activation essential for downstream signaling [4] [5].
Table 1: Integrin Subunit Selectivity Profile of ATN-161
Target Integrin | Binding Affinity (IC₅₀) | Mechanism | Biological Consequence |
---|---|---|---|
α5β1 | 20 μM (in MDA-MB-231 cells) | Binds β1 subunit N-terminus | Blocks fibronectin recognition |
αvβ3 | Not explicitly quantified | Allosteric inhibition via β3 subunit | Suppresses endothelial migration |
αIIbβ3 | No significant binding | Non-RGD specificity avoids binding | No platelet aggregation interference |
Preclinical studies demonstrate that ATN-161 disrupts tumor angiogenesis by targeting endothelial cell (EC) integrins α5β1 and αvβ3. These integrins are overexpressed in activated ECs within tumor vasculature and mediate responses to pro-angiogenic factors like VEGF. ATN-161 (at 100 nM–20 μM) inhibits VEGF-induced EC migration and capillary tube formation in vitro by >50%, as evidenced by reduced microvessel density in breast cancer xenografts [3] [9]. In murine models of colorectal liver metastases, ATN-161 (1 mg/kg) combined with 5-FU reduced tumor vessel density by 21% and increased apoptotic tumor cells by 30% compared to controls [3] [10]. This anti-angiogenic effect stems from disrupted integrin-dependent survival signaling, including dephosphorylation of focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) [5] [9].
Integrins α5β1 and αvβ3 facilitate critical endothelial cell–extracellular matrix (ECM) adhesions during angiogenesis. ATN-161 competitively inhibits fibronectin binding to α5β1 integrin, thereby destabilizing focal adhesions and inducing anoikis (detachment-induced apoptosis) [1] [4]. In oxygen-induced retinopathy models, ATN-161 (1–10 μg/μL intravitreal injection) suppressed pathological neovascularization by 60% by downregulating collagen IV and CXCL12—key ECM stability factors [9]. Furthermore, ATN-161 preserves blood-brain barrier (BBB) integrity in stroke models by maintaining claudin-5 tight junctions, demonstrating its broader role in regulating endothelial-ECM crosstalk [8]. Mechanistically, this involves:
Advanced computational models elucidate ATN-161’s mechanism of integrin inhibition. Molecular docking and umbrella sampling simulations reveal that ATN-161 binds to the closed (inactive) conformation of α5β1 integrin with a Gibbs free energy (ΔG) of -9.2 kcal/mol, compared to -7.5 kcal/mol for the open (active) state [4]. This energy difference stabilizes the inactive form, preventing conformational shifts required for ligand engagement. Key interactions include:
Table 2: Binding Energies of ATN-161 with Oncological Targets
Target Protein | Conformation | Binding Energy (ΔG, kcal/mol) | Inhibition Consequence |
---|---|---|---|
α5β1 integrin | Closed (inactive) | -9.2 | Locked inactive state |
α5β1 integrin | Open (active) | -7.5 | Reduced affinity for open state |
SARS-CoV-2 spike RBD* | Complexed with ACE2 | -26.25 (vs. -40.50 in controls) | Proof of concept for competitive disruption |
*Note: SARS-CoV-2 data included as proof of concept for competitive disruption potential [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7